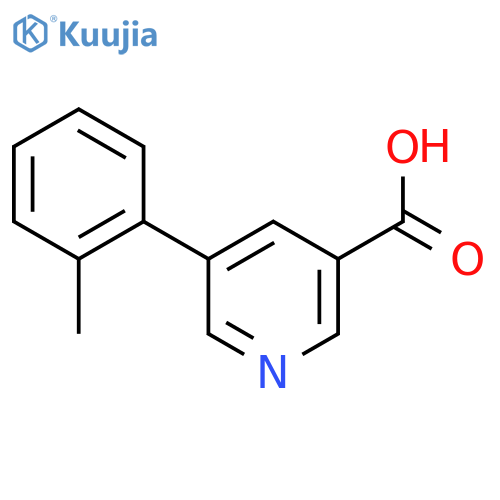Cas no 887973-51-5 (5-(2-Methylphenyl)nicotinic Acid)

887973-51-5 structure
商品名:5-(2-Methylphenyl)nicotinic Acid
CAS番号:887973-51-5
MF:C13H11NO2
メガワット:213.231943368912
MDL:MFCD06410269
CID:1039156
5-(2-Methylphenyl)nicotinic Acid 化学的及び物理的性質
名前と識別子
-
- 5-(o-Tolyl)nicotinic acid
- 5-(2-methylphenyl)-3-Pyridinecarboxylic acid
- 5-(2-METHYLPHENYL)-NICOTINIC ACID
- 5-(2-Methylphenyl)nicotinic acid
- 5-(2-Methylphenyl)nicotinic Acid
-
- MDL: MFCD06410269
- インチ: InChI=1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
- InChIKey: MHRKSAQEXFTVFQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
5-(2-Methylphenyl)nicotinic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177274-5g |
5-(o-Tolyl)nicotinic acid |
887973-51-5 | 95% | 5g |
$427 | 2022-03-01 | |
| Chemenu | CM177274-5g |
5-(o-Tolyl)nicotinic acid |
887973-51-5 | 95% | 5g |
$427 | 2021-08-05 | |
| TRC | M358030-100mg |
5-(2-Methylphenyl)nicotinic Acid |
887973-51-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
| Alichem | A029205836-5g |
5-(o-Tolyl)nicotinic acid |
887973-51-5 | 95% | 5g |
$465.92 | 2023-08-31 | |
| Ambeed | A549309-5g |
5-(o-Tolyl)nicotinic acid |
887973-51-5 | 98% | 5g |
$752.0 | 2024-04-16 | |
| A2B Chem LLC | AC03033-1g |
5-(2-Methylphenyl)nicotinic acid |
887973-51-5 | 97% | 1g |
$142.00 | 2024-04-19 | |
| TRC | M358030-50mg |
5-(2-Methylphenyl)nicotinic Acid |
887973-51-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D911348-5g |
5-(2-Methylphenyl)nicotinic Acid |
887973-51-5 | 95% | 5g |
$825 | 2024-07-20 | |
| A2B Chem LLC | AC03033-5g |
5-(2-Methylphenyl)nicotinic acid |
887973-51-5 | 97% | 5g |
$532.00 | 2024-04-19 | |
| 1PlusChem | 1P004DA1-1g |
5-(o-tolyl)nicotinic acid |
887973-51-5 | 97% | 1g |
$185.00 | 2025-02-21 |
5-(2-Methylphenyl)nicotinic Acid 関連文献
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
5. Book reviews
887973-51-5 (5-(2-Methylphenyl)nicotinic Acid) 関連製品
- 4385-77-7(3-(Pyridin-3-yl)benzoic acid)
- 4385-75-5(4-(3'-Pyridyl)benzoic Acid)
- 103863-14-5(4-phenylpyridine-3-carboxylic acid)
- 134363-45-4(2-(Pyridin-3-yl)benzoic acid)
- 1970-81-6([3,3'-Bipyridine]-5-carboxylic acid)
- 10177-12-5(5-phenylpyridine-3-carboxylic acid)
- 893737-23-0(5-(p-Tolyl)nicotinic acid)
- 887973-34-4(5-(m-Tolyl)nicotinic acid)
- 566198-28-5(5-(4-Formylphenyl)nicotinic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:887973-51-5)5-(2-Methylphenyl)nicotinic Acid

清らかである:99%
はかる:5g
価格 ($):677.0